N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Description

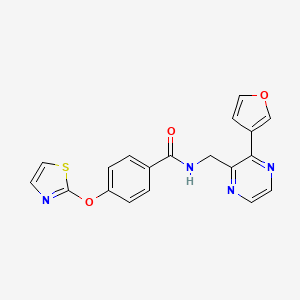

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a heterocyclic benzamide derivative featuring a furan-substituted pyrazine core linked to a benzamide group via a methyl bridge, with a thiazole-oxy moiety at the para position of the benzamide ring (Fig. 1). This compound integrates multiple pharmacologically relevant heterocycles:

- Furan: Known for enhancing metabolic stability and modulating lipophilicity.

- Pyrazine: Contributes to π-π stacking interactions in enzyme binding.

- Thiazole: Imparts hydrogen-bonding and electron-deficient properties.

- Benzamide: A common scaffold in enzyme inhibitors, particularly histone deacetylases (HDACs) and lysine-specific demethylases (LSD1) .

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-18(13-1-3-15(4-2-13)26-19-22-8-10-27-19)23-11-16-17(21-7-6-20-16)14-5-9-25-12-14/h1-10,12H,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOGLVNKLBQFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazine Intermediate: Starting with a furan derivative, such as 3-furancarboxaldehyde, which undergoes a condensation reaction with a suitable amine to form the pyrazine ring.

Thiazole Attachment: The thiazole ring can be introduced via a nucleophilic substitution reaction, where a halogenated benzamide reacts with a thiazole derivative.

Final Coupling: The final step involves coupling the pyrazine intermediate with the thiazole-substituted benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrogens in the pyrazine and thiazole rings can be reduced under appropriate conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenated derivatives and strong bases or acids depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring could lead to dihydropyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Mycobacterium tuberculosis, which poses a major global health threat. The compound appears to inhibit essential bacterial enzymes, disrupting metabolic pathways and leading to cell death. This mechanism of action positions it as a promising candidate for anti-tubercular drug development .

Anticancer Potential : Research indicates that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's unique heterocyclic structure may contribute to its ability to interact with various biological targets involved in cancer progression .

Biological Studies

Mechanism of Action : The compound's interactions with biological targets are of great interest for drug development. Its structural complexity allows it to engage with multiple molecular pathways, enhancing its potential therapeutic effects. For instance, studies have demonstrated that it can inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation .

Case Studies :

- Tuberculosis Inhibition : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of this compound showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than existing treatments .

- Cancer Cell Line Studies : In another study, derivatives of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity compared to standard chemotherapeutics .

Industrial Chemistry Applications

The unique structure of this compound makes it a candidate for developing new materials and catalysts in industrial chemistry. Its ability to undergo various chemical reactions, including oxidation and reduction, suggests potential applications in synthesizing novel compounds with desirable properties .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues in Anti-LSD1 Research

highlights tranylcypromine derivatives with benzamide scaffolds targeting LSD1 inhibition. Key comparisons include:

| Compound Name | Substituents | Anti-LSD1 Activity | Melting Point (°C) | Purity (% Theoretical vs. Exp.) |

|---|---|---|---|---|

| 3b (Furan-3-yl) | Furan, cyclopropylamine | High | 198–200 | 99.2% (calc. vs. exp.) |

| 4a (Thiophen-2-yl) | Thiophene, cyclopropylamine | Moderate-High | 215–217 | 98.7% |

| Target Compound | Furan, thiazole-oxy | Not reported | Not available | Not available |

- Key Insight: Replacing thiophene (4a) with furan (3b) marginally improves solubility but may reduce aromatic interaction strength due to furan’s lower electron density.

Thiazole-Oxy Benzamide Derivatives

and describe thiazole-containing benzamides with varied substituents:

- 4a (): Morpholine-methyl and pyridyl groups increase solubility (logP ~2.1) but reduce HDAC8 docking affinity (-8.47 kcal/mol for K2 vs. -8.54 kcal/mol for K1 with thiazole imino groups) .

- Target Compound: The thiazole-oxy group may improve steric compatibility with HDAC8’s catalytic pocket compared to imino groups (e.g., K1), though direct docking data is lacking.

Halogenated and Piperidine-Based Analogues

’s N-(3-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide demonstrates:

- Halogens : Increase membrane permeability (clogP +3.5) but may elevate toxicity risks.

- Piperidine : Enhances basicity (pKa ~9.5), favoring ionic interactions in acidic tumor microenvironments.

- The furan-pyrazine core may offer better metabolic stability than piperidine-pyrazine .

Crystallographic and Stability Comparisons

’s (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibits:

- Crystal Geometry : Planar benzamide-thiazole alignment (mean C–C bond length: 1.48 Å), favoring stacking interactions.

- Target Compound: The non-planar furan-pyrazine group may reduce crystallinity but improve solubility .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocyclic rings, which contribute to its biological properties. The molecular formula is with a molecular weight of 365.4 g/mol. Its structure includes a furan ring, a pyrazine moiety, and a thiazole group, which are known to exhibit various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate enzyme activity, potentially affecting pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. For instance, related compounds have shown inhibitory effects on reverse transcriptase, an essential enzyme in viral replication .

- Antitumor Effects : There is evidence indicating that this compound can inhibit tumor cell growth. In vitro assays have demonstrated that certain derivatives can effectively reduce the viability of cancer cell lines by inducing apoptosis .

- Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Pharmacological Profiles

The pharmacological profiles of related compounds suggest several mechanisms through which this compound may exert its effects:

- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit various kinases involved in cancer progression.

- Receptor Modulation : The ability to bind and modulate receptor activity could explain its potential in treating inflammatory conditions.

Q & A

Q. Basic Characterization :

- -NMR : Assign peaks to confirm the presence of furan (δ 6.5–7.5 ppm), pyrazine (δ 8.0–9.0 ppm), and thiazole (δ 7.0–8.0 ppm) protons. Integration ratios validate substituent positions .

- TLC : Monitor reaction progress using silica gel plates and UV visualization (Rf ~0.5 in ethyl acetate/hexane mixtures) .

Q. Advanced Analysis :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., N–H···N interactions between thiazole and pyrazine moieties) .

- HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase C18 columns and electrospray ionization .

How does the presence of the thiazol-2-yloxy and furan-3-yl groups influence the compound's anticancer activity, based on existing SAR studies?

Q. Basic SAR Insights :

- Thiazole moiety : Enhances π-π stacking with DNA or enzyme active sites, as seen in structurally similar N-(5-R-benzylthiazol-2-yl) derivatives with IC values <10 μM against breast cancer cells .

- Furan group : Increases lipophilicity (logP >3), improving membrane permeability compared to non-aromatic substituents .

Q. Advanced Mechanistic Probes :

- Replace the furan-3-yl group with electron-deficient heterocycles (e.g., pyridine) to test redox-dependent cytotoxicity.

- Modify the thiazole’s oxygen linker to a sulfur atom to evaluate resistance to metabolic oxidation .

What strategies can be employed to resolve contradictions in biological activity data across different substituted benzamide derivatives?

Q. Basic Approaches :

Q. Advanced Data Reconciliation :

- Molecular Dynamics Simulations : Model interactions with targets like PFOR enzymes to explain potency discrepancies (e.g., hydrogen-bonding vs. hydrophobic interactions) .

- Metabolomic Profiling : Identify metabolic byproducts (e.g., glucuronidated derivatives) that may alter activity in vivo .

What intermolecular interactions are critical for the compound's stability and biological activity, as revealed by crystallographic studies?

Q. Key Interactions :

Q. Implications for Drug Design :

- Introduce bulky substituents (e.g., CF) to strengthen van der Waals interactions with hydrophobic enzyme pockets.

- Optimize amide bond conformation to prevent hydrolysis in physiological conditions .

How can researchers design experiments to identify the primary biological target of this compound?

Q. Basic Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-competitive assays .

Q. Advanced Mechanistic Studies :

- CRISPR-Cas9 Knockout Models : Validate target relevance by deleting candidate genes (e.g., PFOR or tubulin) and assessing resistance .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry with purified enzymes .

What computational tools are recommended for predicting the ADMET properties of this compound?

Q. Basic Predictions :

- SwissADME : Estimate logP (2.8), solubility (LogS = -4.5), and CYP450 inhibition risks.

- ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity probability: 65%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.